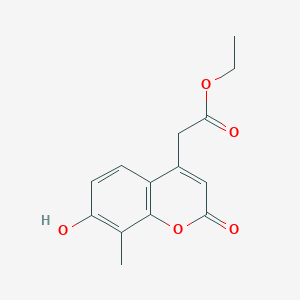![molecular formula C10H16N2O4 B14356523 2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 94082-77-6](/img/structure/B14356523.png)
2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) is an organic compound with a complex structure that includes both amine and ether functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 4,6-diamino-1,3-phenylene with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the ether linkages . The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol).
化学反应分析
Types of Reactions
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amine groups in the compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide at 50-60°C.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylene derivatives.
科学研究应用
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
相似化合物的比较
Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar reactivity but lacks the ether linkages present in 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol).
m-Phenylenediamine: Another isomer of phenylenediamine with different substitution patterns and reactivity.
2,4,6-Trimethyl-1,3-phenylenediamine: A derivative with additional methyl groups that influence its chemical properties and reactivity.
Uniqueness
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its combination of amine and ether functional groups, which provide a versatile platform for various chemical modifications. This dual functionality makes it particularly valuable in the synthesis of complex molecules and materials.
属性
CAS 编号 |
94082-77-6 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
2-[2,4-diamino-5-(2-hydroxyethoxy)phenoxy]ethanol |
InChI |
InChI=1S/C10H16N2O4/c11-7-5-8(12)10(16-4-2-14)6-9(7)15-3-1-13/h5-6,13-14H,1-4,11-12H2 |
InChI 键 |
PBBRFJWECSDSDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1N)OCCO)OCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
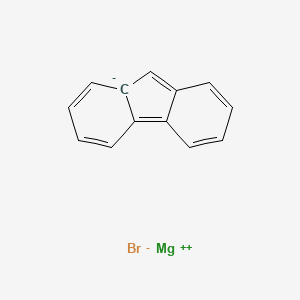
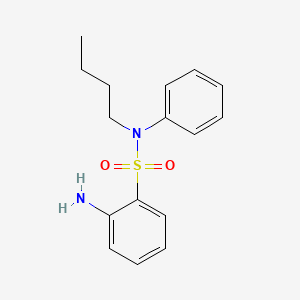
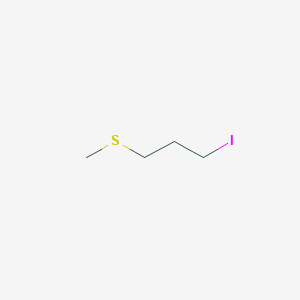

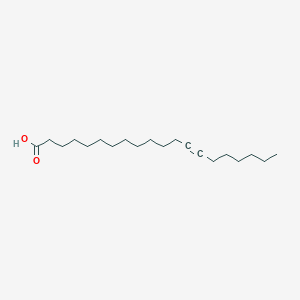
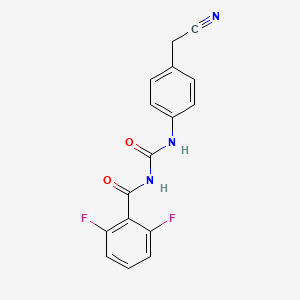
![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
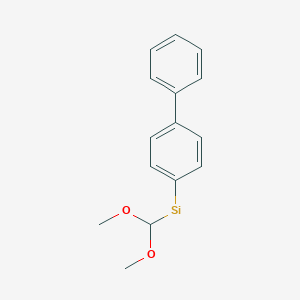
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
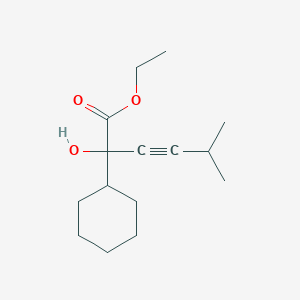
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
